molecular formula C9H19FN2O4S B13461490 tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate

tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate

Cat. No.: B13461490
M. Wt: 270.32 g/mol
InChI Key: XCYKXXFELACLPT-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a fluorosulfonyl group, and a carbamate group

Properties

Molecular Formula

C9H19FN2O4S

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl N-[2-(fluorosulfonylamino)-2-methylpropyl]carbamate

InChI

InChI=1S/C9H19FN2O4S/c1-8(2,3)16-7(13)11-6-9(4,5)12-17(10,14)15/h12H,6H2,1-5H3,(H,11,13)

InChI Key

XCYKXXFELACLPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)NS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate typically involves multiple steps, including the introduction of the tert-butyl group, the fluorosulfonyl group, and the carbamate group. One common method involves the reaction of a suitable precursor with tert-butyl isocyanate and a fluorosulfonylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Biological Activity

tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate, also known by its CAS number 95034-05-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₂₀N₂O₂
  • Molecular Weight : 188.27 g/mol
  • Boiling Point : 275.1 °C
  • Density : 1.0 g/cm³
  • Flash Point : 120.2 °C

The compound is believed to interact with various biological pathways, particularly those related to cellular signaling and inflammatory responses. Research indicates that it may influence the activity of transcription factors involved in immune responses, such as NF-kappa-B and AP-1, which are crucial in regulating inflammation and cell proliferation .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It appears to suppress NF-kappa-B activation, which is a key factor in the inflammatory response . This suppression can lead to reduced production of pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation.

Neuroprotective Properties

Research has indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, related carbamate derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's . The ability of these compounds to inhibit β-secretase activity further supports their potential in treating neurodegenerative disorders.

Case Studies and Research Findings

  • In Vitro Studies on Neuroprotection :
    • A study demonstrated that a structurally related compound could reduce astrocyte cell death induced by amyloid-beta peptide exposure by approximately 20%. This suggests a potential role for this compound in neuroprotection against Alzheimer's disease .
  • Inflammatory Response Modulation :
    • Another investigation revealed that the compound could alter lipid metabolism by interacting with proteins involved in lipid accumulation, indicating a broader impact on metabolic processes alongside its anti-inflammatory effects .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionEvidence Source
Anti-inflammatorySuppresses NF-kappa-B activation
NeuroprotectiveInhibits amyloid-beta aggregation
Metabolic RegulationAlters lipid metabolism

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